2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10(15(19)20)17-7-16-13-12(14(17)18)9-5-4-8(2)6-11(9)21-13/h7-8,10H,3-6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOZFLJTXDENNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring fused with a benzothiolo moiety. Its molecular formula can be represented as , and it has a molecular weight of approximately 298.37 g/mol. The compound's unique structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and related compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid may possess comparable activity.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures have been evaluated for anticancer activity. For example, certain benzothiazole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of our compound in this regard remains to be fully elucidated but warrants further investigation.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some studies have focused on the inhibition of carbonic anhydrase and other enzymes critical for tumor growth and survival. The potential for this compound to interact with such targets could be significant in therapeutic contexts.
Case Studies
- Antimicrobial Activity : A study conducted on various derivatives found that compounds similar to 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro studies on related compounds demonstrated promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest potential pathways through which our compound may exert similar effects.
- Enzyme Interaction : Molecular docking studies have indicated that the compound could bind effectively to the active sites of various enzymes, potentially leading to inhibition that could be beneficial in treating diseases characterized by excessive enzyme activity.
Data Tables
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety at the terminal position of the butanoic acid chain undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability.
| Reaction Type | Conditions | Product | Yield & Purity |
|---|---|---|---|
| Esterification | Acid catalysis (e.g., H₂SO₄) | 2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-3-yl)butanoate esters | ~60–80% (HPLC, NMR) |
For example, methanol in the presence of sulfuric acid produces the methyl ester derivative. This reaction is reversible under basic hydrolysis conditions .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring in the benzothiolo-pyrimidine core contains electron-deficient positions susceptible to nucleophilic substitution . The C-2 and C-4 positions are reactive due to the electron-withdrawing effects of the adjacent sulfur and carbonyl groups.
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Nucleophilic attack | Amines, thiols | Polar aprotic solvents | Substituted derivatives at C-2 or C-4 of the pyrimidine ring |
For instance, reaction with primary amines (e.g., methylamine) can yield amino-substituted analogs, potentially enhancing biological activity.
Oxidation of the Sulfur Atom
The sulfur atom in the benzothiolo moiety may undergo oxidation to form sulfoxides or sulfones, though direct evidence for this compound is limited. Structural analogs (e.g., thieno[2,3-d]pyrimidines) show such reactivity under strong oxidizing agents like hydrogen peroxide or mCPBA .
| Reaction Type | Oxidizing Agent | Product | Stability |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfoxide or sulfone derivatives | Thermolabile |
Decarboxylation Under Thermal Stress
The butanoic acid chain may undergo decarboxylation at elevated temperatures, producing CO₂ and a truncated hydrocarbon-pyrimidine hybrid. This reaction is typically observed in similar carboxylic acid-containing heterocycles .
| Reaction Type | Conditions | Product |
|---|---|---|
| Decarboxylation | >150°C, inert atmosphere | 3-(Propyl)-7-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one |
Salt Formation via Acid-Base Reactions
The carboxylic acid group participates in salt formation with bases (e.g., NaOH, amines), improving water solubility for pharmaceutical formulations .
| Base | Product | Application |
|---|---|---|
| Sodium hydroxide | Sodium salt (water-soluble derivative) | Drug formulation |
Cycloaddition Reactions (Theoretical)
The conjugated π-system of the benzothiolo-pyrimidine core may participate in Diels-Alder reactions , though experimental data is absent. Computational studies suggest reactivity with dienophiles like maleic anhydride .
Key Structural and Reactivity Insights
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Guanidine
The core structure is synthesized via cyclocondensation of 2-aminobenzothiophene-3-carboxylates with guanidine derivatives. A representative protocol involves:
- Reacting 7-methyl-5,6,7,8-tetrahydrobenzo[b]thiophene-2,3-dicarboxylate with N-arylsulfonated guanidine under basic conditions (KOH/EtOH, 70°C, 6 h).
- Isolation of the pyrimidinone intermediate via recrystallization from ethanol (yield: 68–72%).
Key reaction parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 70–80°C |
| Solvent | Ethanol |
| Base | KOH (1.2 equiv) |
| Reaction Time | 5–7 h |
Alternative Pathway via Dimethylformamide Dimethyl Acetal (DMF-DMA)
A modified route employs DMF-DMA to activate the benzothiazole intermediate:
- Benzothiazol-2-yl-acetonitrile is treated with DMF-DMA to form 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile.
- Subsequent reaction with N-arylsulfonated guanidine yields the pyrimidinone core (82% yield).
Purification and Characterization
Isolation via Acid-Base Extraction
Spectroscopic Data
Challenges and Optimization Strategies
- Low Yields in Coupling Steps: Steric hindrance at position 3 reduces nucleophilic substitution efficiency. Switching to polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C) improves reactivity.
- Byproduct Formation: Competing esterification of the carboxylic acid is minimized by using protected intermediates (e.g., ethyl esters) during coupling, followed by saponification.
Q & A
Q. What in vitro models are used to study its mechanism of action?
- Methodological Answer :
- Enzyme inhibition assays : Fluorescent ADP-Glo™ kinase assay (Promega) with 10 µM ATP .
- Cell viability : MTT assay in cancer lines (e.g., MCF-7; 72h exposure) with EC calculation via nonlinear regression .
- ROS detection : DCFH-DA probe in macrophages to quantify oxidative stress suppression (40–60% at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
